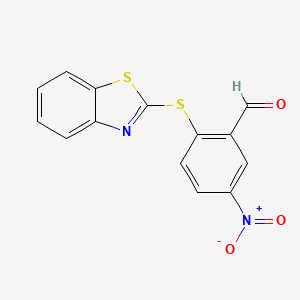

![molecular formula C23H23NO5 B2398554 (4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid CAS No. 2470280-41-0](/img/structure/B2398554.png)

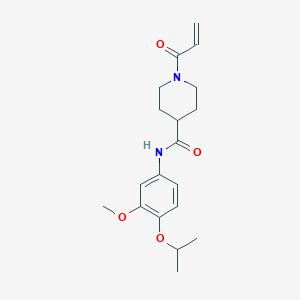

(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a fluorenylmethoxycarbonyl group and a carboxylic acid group. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of other complex molecules .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the fluorenylmethoxycarbonyl group suggests that it may have interesting optical properties, while the carboxylic acid group could potentially allow it to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound, is utilized to protect hydroxy-groups in synthesis processes. This protection facilitates chemical reactions by preventing unwanted interactions, demonstrating the Fmoc group's pivotal role in synthetic organic chemistry. It is particularly valued for its easy removal under mild base conditions while preserving other sensitive functionalities in the molecule C. Gioeli, J. Chattopadhyaya, 1982.

Antibacterial Activity

Research on tetracyclic pyridone carboxylic acids, which share structural motifs with the mentioned compound, reveals their significant antibacterial activity. These compounds exhibit potent inhibitory effects on DNA gyrase, an enzyme critical for bacterial DNA replication, highlighting their potential in developing new antibacterial agents Yoshikazu Jinbo, Masahiro Taguchi, et al., 1993.

Material Synthesis and Characterization

The fluorenylidene group, related to the core structure of the compound, has been incorporated into the synthesis of new aromatic polyamides. These polymers exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications, such as high-performance plastics and films S. Hsiao, Chin‐Ping Yang, Weilong Lin, 1999.

Synthesis of Hydroxamic Acids

The N-fluoren-9-ylmethoxycarbonyl group has also been utilized in the synthesis of N-alkylhydroxamic acids, indicating its versatility in creating bioactive molecules. This approach underscores the importance of such functional groups in medicinal chemistry for designing inhibitors of biological targets Sarah L. Mellor, W. Chan, 1997.

Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, akin to the structure of the compound , exhibit intriguing photophysical properties. These materials' luminescence and structural features are of interest for applications in sensors, light-emitting devices, and molecular electronics S. Sivakumar, M. Reddy, et al., 2011.

Mecanismo De Acción

Propiedades

IUPAC Name |

(4aR,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c25-21(26)23-10-5-11-28-20(23)12-24(14-23)22(27)29-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)/t20-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTKXLIJKOORIO-NFBKMPQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(CC2OC1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(CN(C[C@H]2OC1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2398472.png)

![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2398475.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2398478.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2398480.png)

![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)